N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide
Description
This compound features a benzoxazepin core (a seven-membered heterocyclic ring fused to a benzene moiety) substituted with an ethyl group at position 5, two methyl groups at position 3, and a ketone at position 4. The critical functional group distinguishing this molecule is the thiophene-3-carboxamide substituent at position 5. Thiophene, a sulfur-containing aromatic ring, may enhance electronic interactions in biological systems compared to purely hydrocarbon-based substituents.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-20-14-6-5-13(19-16(21)12-7-8-24-10-12)9-15(14)23-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZVYRDAVIZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CSC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the oxazepine ring . The thiophene ring is then introduced through a series of substitution reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Substituent Analysis
Structural and Functional Implications
- Solubility and Bioavailability : The sulfonamide in Analog 2 may improve aqueous solubility compared to the thiophene-carboxamide, though the trifluoroethyl group could counterbalance this by increasing hydrophobicity .
Research Findings and Limitations
- Data Gaps: No direct activity data (e.g., IC₅₀, binding constants) are available in the provided evidence. Comparisons rely on structural inferences.
- Synthetic Feasibility : The thiophene-carboxamide group may offer simpler synthetic routes compared to the sulfonamide in Analog 2, which requires sulfonation steps .
- Target Selectivity : The thiophene substituent’s smaller size compared to the benzamide groups in Analogs 1 and 3 could allow better penetration into sterically constrained binding sites .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 921543-12-6 |
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
-
Inhibition of Squalene Synthase :
- This compound has been studied for its ability to inhibit squalene synthase (SQS), an enzyme involved in cholesterol biosynthesis. Inhibitors of SQS can potentially lower cholesterol levels and are of interest in treating hypercholesterolemia. In vitro studies have shown that derivatives related to this compound exhibit low nanomolar IC50 values against SQS prepared from HepG2 cells .
-
Antitumor Activity :
- Preliminary studies suggest that compounds with structural similarities to N-(5-ethyl-3,3-dimethyl-4-oxo...) may possess antitumor properties. For instance, other benzoxazepine derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The mechanism may involve programmed cell death pathways influenced by the compound's interaction with specific cellular targets.
The exact mechanism of action for N-(5-ethyl-3,3-dimethyl...) remains under investigation. However, it is hypothesized that its biological activity may be linked to:
- Sterol Biosynthesis Inhibition : By inhibiting SQS and other enzymes in the cholesterol synthesis pathway, the compound may disrupt lipid metabolism in cancer cells and pathogens like Leishmania .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Cholesterol Synthesis Inhibition :
- Antiparasitic Activity :
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | 85% yield |
| Coupling Reagent | EDCI/DMAP | 78% yield |
| Temperature | 0–5°C (amide coupling) | Reduced hydrolysis |
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Use orthogonal analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm the benzoxazepine ring (e.g., δ 4.2–5.0 ppm for oxazepine protons) and thiophene carboxamide (δ 7.5–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z corresponding to ) .
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm) and NH/OH bands (3200–3400 cm) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with variations in the benzoxazepine ring (e.g., substituents at C3/C5) or thiophene moiety (e.g., halogenation at C2/C5) .
Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays. Compare IC values to establish SAR trends .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate with mutagenesis studies .
Q. Table 2: Example SAR Data for Analogous Compounds
| Compound Modification | IC (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Ethyl → Propyl (C5) | 120 | -8.2 |
| Thiophene → Furan (C3) | 450 | -6.8 |
Advanced: How to address contradictions in reported biological activity data for this compound?
Methodological Answer:
Orthogonal Assays : Replicate results using alternative methods (e.g., SPR vs. ITC for binding affinity measurements) .
Meta-Analysis : Compare datasets across studies for variables like buffer conditions (pH, ionic strength) or cell lines (HEK293 vs. HeLa) .
Structural Elucidation : Use X-ray crystallography to resolve binding modes and identify conformational changes affecting activity .
Advanced: What strategies are effective for optimizing solubility and bioavailability?
Methodological Answer:
Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility. Use shake-flask methods to measure pH-dependent solubility .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide moiety for improved membrane permeability .
Lipophilicity Adjustment : Modify substituents (e.g., replace ethyl with polar groups) to lower logP. Validate via octanol-water partition assays .
Basic: What are the key considerations for stability studies under experimental conditions?
Methodological Answer:
Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via UPLC-MS. Identify major degradation products (e.g., hydrolysis of the oxazepine ring) .
Storage Recommendations : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Use amber vials for light-sensitive samples .
Advanced: How to identify and validate molecular targets for this compound?
Methodological Answer:
Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates. Confirm via Western blot or SILAC .
CRISPR Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
Pathway Analysis : Integrate RNA-seq data to map affected pathways (e.g., MAPK/ERK) and validate with phospho-specific antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
